Desethyl Gendenafil
CAS No.:
Cat. No.: VC0201921
Molecular Formula: C₁₇H₁₈N₄O₃
Molecular Weight: 326.35
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₁₈N₄O₃ |
|---|---|
| Molecular Weight | 326.35 |
Introduction
Chemical Structure and Properties
Analytical Characterization
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to identify and quantify Desethyl Gendenafil in complex matrices. For instance, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been utilized to detect this compound in adulterated supplements . The characteristic fragmentation patterns observed during MS analysis provide insights into its structural features.
Table 1 summarizes key analytical parameters for Desethyl Gendenafil:
| Parameter | Value/Description |
|---|---|
| Molecular Ion () | m/z = 326.1379 |
| Retention Time | Varies depending on chromatographic method |
| Fragment Ions | Common ions include m/z values indicative of cleavage at specific bonds |
Synthesis and Metabolic Pathways
Synthetic Routes
Desethyl Gendenafil can be synthesized via chemical modifications of its parent compound, Gendenafil. The synthesis typically involves selective dealkylation or hydrolysis reactions to remove specific functional groups from the parent molecule . For example, dealkylation at the ethoxy substituent on the phenyl ring yields Desethyl Gendenafil.
The process often employs intermediates such as 1,6-dihydro-5-(2-hydroxyphenyl)-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, which undergoes further reactions to form the final product .
Metabolism
In biological systems, Desethyl Gendenafil is thought to arise as a metabolite of Gendenafil through enzymatic processes such as oxidative dealkylation. This metabolic pathway mirrors those observed for other PDE-5 inhibitors like Sildenafil, where hepatic enzymes play a central role . Understanding these pathways is crucial for assessing the pharmacokinetics and potential toxicity of Desethyl Gendenafil.
Pharmacological Relevance
Mechanism of Action
As an analog of PDE-5 inhibitors, Desethyl Gendenafil likely exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and improved blood flow in specific tissues such as the corpus cavernosum .
Adverse Effects
The use of unapproved PDE-5 inhibitors like Desethyl Gendenafil has been associated with adverse effects ranging from mild symptoms (e.g., headache, dizziness) to severe outcomes such as cardiovascular complications or hepatotoxicity . These risks underscore the importance of regulatory oversight.
| Sample ID | Detected Concentration (mg/g) | Product Type |
|---|---|---|
| S1 | ~0.073 | Supplementary Food |
| S2 | ~0.006 | Supplementary Food |
| M1 | ~170 | Medicine Ingredient |
These findings highlight the need for stringent quality control measures.
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